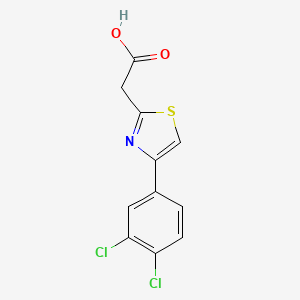

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

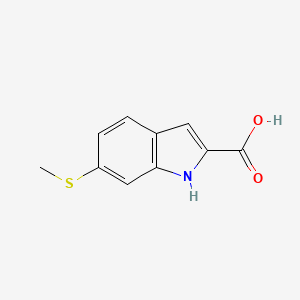

“2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H7Cl2NO2S . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications

Interaction with Human CCK(1) Receptor

1-[2-(4-(2-Chlorophenyl)thiazol-2-yl) aminocarbonyl indoyl] acetic acid (SR 27897) is an effective CCK(1) receptor antagonist. Research on this compound helps understand its interaction with the human cholecystokinin (CCK) CCK(1) receptor, providing insights into its contrasting pharmacological characteristics with agonists (Gouldson et al., 2000).

Crystal Structure and Spectroscopic Characterization

The compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid has been characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction. This characterization contributes to understanding its molecular structure and potential applications in various fields (Aydin et al., 2010).

Electrophilic Aromatic Reactivities and Pyrolysis Studies

Studies on the gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazol-2-yl, provide valuable data on the polarisability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles (August et al., 1986).

Photo-degradation in Thiazole-containing Compounds

Research on the photo-degradation behavior of thiazole-containing compounds, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, contributes to understanding their stability and reactivity under light exposure. This is important for pharmaceutical development and material science applications (Wu et al., 2007).

Antituberculosis Activity

The derivatives of N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol- 3-yl) acetic acid hydrazides have been synthesized and evaluated for antituberculosis activity, highlighting the potential of thiazole derivatives in medicinal chemistry (Ulusoy, 2002).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities .

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid” and its derivatives could be potential targets for future research in medicinal chemistry.

properties

IUPAC Name |

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYDHONIIMDNCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398606 |

Source

|

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898390-41-5 |

Source

|

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)

![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)

![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)